An In-depth Technical Guide on the Physical Properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
An In-depth Technical Guide on the Physical Properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS Number: 23357-47-3), a chiral building block of significant interest in pharmaceutical synthesis. This document collates available data on its melting point, boiling point, solubility, and acidity. Detailed experimental protocols for the determination of these key parameters are also provided to support research and development activities.
Core Physical Properties
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is a chiral carboxylic acid whose stereochemistry is a critical determinant of its utility in the synthesis of complex molecular architectures, including pharmacologically active compounds. The physical properties of both the specific (1R)-enantiomer and the racemic mixture are summarized below.
Data Presentation
The quantitative physical property data for (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and its racemic form are presented in the following tables for clarity and comparative analysis.
Table 1: Physical Properties of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
| Physical Property | Value | Notes |
| CAS Number | 23357-47-3 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 56-58°C | [1] |
| Optical Rotation | Data not available | |
| pKa | Data not available | Predicted for racemate: 4.28±0.20[2] |
| Solubility | Data not available | Racemate is soluble in methanol and chloroform[2] |
Table 2: Physical Properties of Racemic 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
| Physical Property | Value | Notes |
| CAS Number | 1914-65-4 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 75-77°C, 82-86°C, 84°C | [2][3] |
| Boiling Point | 135°C at 5 mmHg | [2] |
| pKa (Predicted) | 4.28±0.20 | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the dried, crystalline (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is finely powdered.
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Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.
Determination of Optical Rotation
Optical rotation is a fundamental property of chiral molecules and is essential for confirming the enantiomeric purity of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Methodology:
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Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a suitable achiral solvent (e.g., methanol or chloroform) in a volumetric flask.
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Instrumentation: A calibrated polarimeter is used for the measurement. The instrument is zeroed with the pure solvent.
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Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm).
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length in decimeters (dm).
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c is the concentration in g/mL.
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Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology:
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Solution Preparation: A solution of (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Logical Relationships and Workflows
The following diagrams illustrate the relationship between the molecular structure and its physical properties, and a typical experimental workflow for its characterization.
Caption: Structure-Property Relationships.
Caption: Characterization Workflow.
